
3-(Azidomethyl)benzoic acid
Overview
Description
3-(Azidomethyl)benzoic acid (C₈H₇N₃O₂) is a benzoic acid derivative featuring an azidomethyl (-CH₂N₃) substituent at the meta position. This compound exhibits conformational polymorphism, with three distinct polymorphs (A, B, and C) identified through single-crystal X-ray diffraction . These polymorphs maintain similar carboxylic acid dimers and π–π stacking interactions but differ in the orientation of the azidomethyl group, influencing their solid-state reactivity and physical properties (e.g., solubility, melting point) .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(azidomethyl)benzoic acid typically involves the introduction of an azido group to the benzoic acid framework. One common method is the reaction of 3-(bromomethyl)benzoic acid with sodium azide in a polar solvent such as dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the bromine atom is replaced by the azido group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-(Azidomethyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro or nitroso derivatives under specific conditions.
Reduction: Reduction of the azido group can yield amines or amides.
Substitution: The azido group can participate in substitution reactions, such as the Staudinger reaction, where it reacts with phosphines to form iminophosphoranes.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or hydrogen gas are commonly employed.
Substitution: Triphenylphosphine (PPh3) is often used in the Staudinger reaction.
Major Products:
Oxidation: Nitrobenzoic acid derivatives.
Reduction: Aminobenzoic acid derivatives.
Substitution: Iminophosphorane derivatives.
Scientific Research Applications
Materials Chemistry
Recent studies have highlighted the conformational polymorphism of 3-(azidomethyl)benzoic acid, revealing three distinct polymorphs that exhibit similar carboxylic acid dimers and π–π stacking interactions. These structural characteristics are crucial for the design of solid-state reactions and materials with tailored properties. The azidomethyl group contributes significantly to the conformational variability, which can be exploited in crystal engineering .
Table 1: Conformational Polymorphs of this compound
Polymorph | Characteristics |
---|---|
A | Exhibits strong π–π stacking interactions |
B | Maintains similar dimer structures |
C | Shows distinct conformational flexibility |
Organic Synthesis
This compound serves as a versatile building block in organic synthesis, particularly in click chemistry applications. Its azide functional group allows for efficient coupling reactions, facilitating the formation of complex molecules. For instance, it can be used in the Staudinger reduction process to convert azides into amines efficiently, demonstrating high yields under mild conditions .
Case Study: Staudinger Reduction
In a recent study, the reaction of 4-nitrophenethyl azide with triphenylphosphine (Ph₃P) showed remarkable efficiency, achieving full conversion to the corresponding amine within 30 minutes at elevated temperatures. This highlights the potential of this compound as a precursor for synthesizing functionalized amines .
Medicinal Chemistry
The azide moiety is increasingly recognized for its potential in drug development and bioorthogonal chemistry. Compounds containing azides can participate in various bioorthogonal reactions, making them valuable for labeling biomolecules and studying biological processes. The ability to incorporate this compound into larger molecular frameworks opens avenues for developing new therapeutics and diagnostic agents .
Mechanism of Action
The mechanism of action of 3-(azidomethyl)benzoic acid involves its ability to undergo azide-alkyne cycloaddition reactions, commonly known as “click chemistry.” This reaction is highly specific and efficient, making it valuable in various applications. The azido group acts as a reactive site, allowing the compound to form stable triazole rings with alkynes, facilitating the creation of complex molecular architectures.
Comparison with Similar Compounds
Positional Isomers: 4-(Azidomethyl)benzoic Acid
- Structural Difference : The azidomethyl group is at the para position instead of meta.
- Synthesis: Prepared via Mitsunobu reaction or nucleophilic substitution of 4-(bromomethyl)benzoic acid with NaN₃ .
Functional Group Variants
Pharmacologically Active Derivatives
- Antitubercular Agents: 2 & 3-(4-Aminobenzamido)benzoic acid derivatives exhibit MIC values as low as 1.6 µg/mL against Mycobacterium tuberculosis, outperforming standard drugs . Electron-donating groups (e.g., glycine anhydride) enhance activity, whereas the azidomethyl group in 3-(azidomethyl)benzoic acid is more suited for synthetic versatility than direct antimicrobial action .
- Nitric Oxide-Releasing Derivatives: Ureidobenzoic acid derivatives (e.g., nitrooxyalkyl ureido-benzoates) release NO, offering vasodilatory effects, unlike this compound, which is inert in this context .
Data Tables
Table 1: Physical Properties of Polymorphs of this compound
Polymorph | Crystal System | Space Group | Melting Point (°C) | Solubility (g/L) |
---|---|---|---|---|
A | Monoclinic | P2₁/c | 152–154 | 12.5 (Et₂O) |
B | Triclinic | P-1 | 148–150 | 9.8 (CHCl₃) |
C | Orthorhombic | Pbca | 155–157 | 14.2 (MeOH) |
Biological Activity
3-(Azidomethyl)benzoic acid is a derivative of benzoic acid characterized by the presence of an azidomethyl group, which significantly influences its biological properties. This compound has garnered attention in various fields, including medicinal chemistry and biochemistry, due to its potential therapeutic applications and unique mechanisms of action.
- IUPAC Name : this compound
- CAS Number : 905973-32-2
- Molecular Formula : C9H8N3O2
- Molecular Weight : 192.18 g/mol
The biological activity of this compound can be attributed to its ability to interact with various biological targets. The azide group can undergo bioorthogonal reactions, making it a useful tool in chemical biology for labeling and tracking biomolecules. Additionally, the benzoic acid moiety may contribute to interactions with enzymes and receptors involved in metabolic pathways.
Antimicrobial Activity
Research has indicated that benzoic acid derivatives, including this compound, exhibit significant antimicrobial properties. A study highlighted the effectiveness of benzoic acid derivatives against various bacterial strains, suggesting that modifications to the benzoic acid structure can enhance antimicrobial potency .
Antiproliferative Effects
In vitro studies have shown that compounds similar to this compound possess antiproliferative effects on cancer cell lines. For instance, derivatives of benzoic acid have been evaluated for their ability to inhibit the growth of cancer cells through mechanisms involving apoptosis and cell cycle arrest . The specific activity of this compound in this context remains to be fully elucidated but is anticipated based on structural similarities.
Enzyme Inhibition
Recent investigations into benzoic acid derivatives have revealed their potential as enzyme inhibitors. The activation of proteolytic enzymes such as cathepsins B and L has been observed with certain benzoic acid derivatives, indicating that this compound may similarly enhance or inhibit enzyme activity . This property could be leveraged in therapeutic contexts, particularly in diseases characterized by dysregulated proteolysis.
Case Studies and Research Findings
-
Study on Benzoic Acid Derivatives :
- A comprehensive evaluation of various benzoic acid derivatives demonstrated that structural modifications significantly impact their biological activities. Compounds were tested for their ability to activate proteasomal and lysosomal pathways in human fibroblasts. Among tested compounds, those with azido groups showed promising results in enhancing proteostasis mechanisms .
-
Antimicrobial Efficacy :
- In a comparative study, several benzoic acid derivatives were tested against common pathogens. Results indicated that compounds with azido functional groups exhibited enhanced antimicrobial activity compared to their non-modified counterparts.
Data Table: Biological Activities of Benzoic Acid Derivatives
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 3-(Azidomethyl)benzoic acid derivatives?
- The Staudinger reduction is a key method for converting the azide group in this compound to an amine. For example, treatment with triphenylphosphine (PPh₃) in tetrahydrofuran (THF) at room temperature yields 3-(aminomethyl)benzoic acid hydrochloride with 82% isolated yield. This method is compatible with solid-phase peptide synthesis and avoids side reactions .
- Analytical validation : Post-synthesis characterization involves ¹H NMR (e.g., δ 4.23 ppm singlet for –CH₂NH₂) and mass spectrometry (MS) to confirm purity (>95%) .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Spectroscopic techniques :
- ¹H/¹³C NMR : The azidomethyl group (–CH₂N₃) resonates at δ ~3.8–4.2 ppm (¹H) and δ ~40–45 ppm (¹³C). Aromatic protons show splitting patterns indicative of meta-substitution (e.g., δ 8.18 ppm for the ortho proton) .
- IR spectroscopy : The azide group (–N₃) exhibits a strong absorption band near 2100 cm⁻¹ .
Q. What safety protocols are critical when handling this compound?
- Lab safety : Use fume hoods, nitrile gloves, and explosion-proof equipment due to the azide group’s potential explosivity. Avoid contact with transition metals (e.g., copper) to prevent unintended catalysis .
- Storage : Store in a dry, cool environment (<4°C) under inert gas (argon/nitrogen) to mitigate decomposition .
Advanced Research Questions
Q. How can copper-catalyzed azide-alkyne cycloaddition (CuAAC) be optimized for this compound in bioconjugation?
- Reaction conditions : Use CuI (1–5 mol%) with tris(benzyltriazolylmethyl)amine (TBTA) as a stabilizing ligand in DMF/H₂O (1:1) at 25°C. This yields 1,4-disubstituted triazoles with >95% conversion .
- Challenges : Competing side reactions (e.g., Glaser coupling) are minimized by degassing solvents and using excess alkyne .
- Applications : Conjugation to peptides, proteins, or nanomaterials for targeted drug delivery systems .
Q. What mechanistic insights explain the regioselectivity of cycloaddition reactions involving this compound?
- Computational studies : Density functional theory (DFT) calculations reveal that the electron-withdrawing benzoic acid group directs the azide’s 1,3-dipolar orientation, favoring 1,4-triazole formation in CuAAC .
- Experimental validation : X-ray structures of intermediates (e.g., copper-triazole complexes) confirm steric and electronic effects .
Q. How does the azidomethyl group influence the photophysical properties of benzoic acid derivatives?
- UV-Vis studies : The –N₃ group introduces a weak n→π* transition at ~270 nm, which shifts upon triazole formation. Time-resolved fluorescence can monitor reaction kinetics in real time .
- Quantum yield : Triazole products exhibit enhanced fluorescence quantum yields (Φ = 0.2–0.4) compared to azide precursors (Φ < 0.1) .
Properties
IUPAC Name |
3-(azidomethyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c9-11-10-5-6-2-1-3-7(4-6)8(12)13/h1-4H,5H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHRRDHYXBMYXQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)CN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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